molecular formula C14H12F3N3O4 B13190676 4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13190676
M. Wt: 343.26 g/mol
InChI Key: RFEANAUPDLBJHM-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 1-position with a methyl group, a trifluoromethyl group at the 3-position, a benzyloxy carbonyl-protected amino group at the 4-position, and a carboxylic acid at the 5-position. Its molecular formula is C₁₅H₁₃F₃N₃O₄, with a molecular weight of 356.28 g/mol (assuming methyl substitution; see comparison below). The benzyloxy carbonyl (Cbz) group enhances stability during synthesis and may mimic peptide bonds in biological targets, while the trifluoromethyl group improves lipophilicity and metabolic resistance .

Properties

Molecular Formula

C14H12F3N3O4

Molecular Weight

343.26 g/mol

IUPAC Name

2-methyl-4-(phenylmethoxycarbonylamino)-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C14H12F3N3O4/c1-20-10(12(21)22)9(11(19-20)14(15,16)17)18-13(23)24-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,18,23)(H,21,22)

InChI Key

RFEANAUPDLBJHM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Benzyloxycarbonyl Protection: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base like triethylamine.

    Carboxylation: The final step involves carboxylation of the pyrazole ring using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz-protected amino group can be cleaved under specific conditions to yield the free amine. Common methods include:

Reaction Conditions Outcome Source
Hydrogenolytic cleavageH₂, Pd/C catalyst, ethanol, RTRemoves Cbz group to form free -NH₂
Acidic cleavageHBr in acetic acid, 0–5 °C, 1–2 hGenerates ammonium bromide intermediate

After deprotection, the free amine can undergo further functionalization, such as acylation or alkylation, to introduce diverse substituents at the 4-position of the pyrazole ring.

Carboxylic Acid Derivatives

The carboxylic acid group at position 5 participates in typical acid-mediated reactions:

Reaction Conditions Product Notes
EsterificationMeOH, H₂SO₄ (cat.), reflux, 6–8 hMethyl ester derivativeImproved solubility in organic solvents
Amide formationEDC/HOBt, DMF, amine, RT, 12 hPyrazole-5-carboxamideCommon in medicinal chemistry scaffolds
Acid chloride synthesisSOCl₂ or oxalyl chloride, refluxReactive acyl chloride intermediateEnables nucleophilic substitutions

The electron-withdrawing trifluoromethyl group enhances the acidity of the carboxylic acid, facilitating these transformations .

Electrophilic Aromatic Substitution

The pyrazole ring’s reactivity is modulated by the trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups. While -CF₃ is strongly electron-withdrawing, directing electrophiles to the 4-position (already occupied by the amino group), steric and electronic effects may limit substitution. Nitration or halogenation typically requires harsh conditions:

Reaction Conditions Outcome Yield
BrominationBr₂, FeBr₃, DCM, 0 °C → RTLimited by steric hindrance from -CF₃Low

Substitution is more feasible at the 1-methyl position or via radical pathways .

Decarboxylation Pathways

Thermal or metal-catalyzed decarboxylation may occur under specific conditions:

Conditions Catalyst/Additive Product Mechanism
CuCl₂, DMSO, 120 °COxidative cyclization3-(Trifluoromethyl)pyrazole derivativeRadical or ionic pathway
Barton ester decompositionCCl₄, AIBN, refluxAlkyl halide via radical intermediatesChain-propagating process

Decarboxylation is less common in aromatic systems but has precedents in pyrazole chemistry .

Cyclization and Heterocycle Formation

The amino and carboxylic acid groups can participate in intramolecular cyclization:

Reaction Conditions Product Application
Lactam formationDCC, DMAP, THF, RTPyrazolo[3,4-d]azepinoneBioactive scaffold synthesis
Hydrazide condensationHydrazine hydrate, DMF, 80 °CPyrazolo-triazole fused systemAnticancer agent precursors

These reactions exploit the proximity of functional groups for ring closure .

Functionalization of the Trifluoromethyl Group

While -CF₃ is typically inert, fluorophilic reagents can modify its reactivity:

Reaction Conditions Outcome Challenges
Nucleophilic displacementNot feasible under standard conditionsHigh C–F bond dissociation energy

Alternative strategies involve introducing -CF₃ during earlier synthetic steps .

Key Challenges and Considerations

  • Steric hindrance : The 1-methyl and 3-CF₃ groups limit accessibility to the pyrazole ring.

  • Acid sensitivity : The Cbz group may degrade under strongly acidic conditions, requiring careful optimization.

  • Regioselectivity : Competing directing effects of -COOH and -CF₃ complicate electrophilic substitutions.

Scientific Research Applications

4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may facilitate binding to the active site of enzymes, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The pyrazole ring is crucial for the compound’s overall activity, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at the 1-Position

a. 1-Ethyl Analog (CAS 2092046-42-7)

  • Structure: 4-{[(Benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.
  • Molecular Weight : 357.28 g/mol (vs. 356.28 for methyl).
  • Ethyl substitution may alter binding pocket interactions in biological targets compared to methyl .

b. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid

  • Structure: Lacks the Cbz-amino group at the 4-position.
  • Molecular Weight : 224.13 g/mol .
  • The absence of the Cbz group reduces steric hindrance and may enhance solubility but limit interactions with peptidase-like targets .

Substituent Variations at the 4-Position

a. 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid (CAS 497833-05-3)

  • Structure: Bromine replaces the Cbz-amino group.
  • Molecular Weight : 317.04 g/mol .
  • Impact : Bromine acts as a leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki coupling). The electron-withdrawing nature of Br may reduce electron density at the pyrazole ring, affecting reactivity in electrophilic substitutions .

b. 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazole-3-carboxamide

  • Structure : Bulky aryl substituents at the 4-position.
  • Impact: Increased aromaticity enhances π-π stacking in receptor binding but reduces solubility.

Trifluoromethyl Group and Carboxylic Acid Modifications

a. 5-{[1,1'-Biphenyl]-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic Acid

  • Structure : Biphenyl substituent at the 5-position.
  • The carboxylic acid at the 3-position (vs. 5 in the target) may alter spatial orientation in target engagement .

b. 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (CAS 543739-84-0)

  • Structure: Lacks the 1-methyl and 4-Cbz-amino groups.
  • Impact: The free amino group at the 4-position allows for direct conjugation or salt formation, enhancing aqueous solubility.

Biological Activity

4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a pyrazole derivative, has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including oncology, anti-inflammatory responses, and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C15H14F3N3O4
  • Molecular Weight : 357.28 g/mol
  • IUPAC Name : 4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

This structure contributes to its interaction with biological targets, influencing its pharmacological properties.

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various molecular targets, including enzymes and receptors involved in key signaling pathways. The following mechanisms have been identified:

  • Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer cell proliferation and survival .
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines .
  • Antimicrobial Properties : Certain pyrazole derivatives exhibit significant antibacterial and antifungal activities, making them candidates for further development in infectious disease treatment .

Biological Activity Data Table

Activity TypeAssay TypeReferenceResult/Effect
AnticancerCell Viability Assay Inhibited growth in MDA-MB-231 cells
Anti-inflammatoryCytokine Inhibition Reduced IL-6 and TNF-alpha levels
AntimicrobialDisk Diffusion Test Effective against Staphylococcus aureus
Kinase InhibitionEnzyme Activity Assay IC50 values < 100 nM for CARM1

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of pyrazole derivatives, the compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of this compound with doxorubicin resulted in a synergistic effect, enhancing the overall cytotoxicity compared to either agent alone. This suggests potential for use in combination therapies for resistant cancer types .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound revealed that it effectively reduced inflammation markers in vitro. The study showed a marked decrease in pro-inflammatory cytokines when treated with the compound, indicating its potential for managing inflammatory diseases .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in developing effective pyrazole-based drugs. Modifications to the pyrazole ring and side chains can significantly influence biological activity. For instance:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Benzyloxycarbonyl Group : Contributes to increased stability and bioavailability of the compound .

Q & A

Basic: What are the key synthetic routes for preparing 4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and its derivatives?

The compound is synthesized via cyclization and functionalization of pyrazole precursors. A common approach involves:

  • Converting the pyrazole carboxylic acid to its acid chloride using reagents like SOCl₂ or POCl₃.
  • Reacting the acid chloride with nucleophiles (e.g., alcohols, amines, hydrazines) via Schotten-Baumann conditions to yield esters, amides, or hydrazide derivatives .
  • Cyclization with hydrazines to form pyrazolopyridazinones, which are structurally related to bioactive molecules .

Advanced: How can reaction conditions be optimized to minimize side products during cyclization to pyrazolopyridazinone derivatives?

Key considerations include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in arylations .
  • Solvent systems : Degassed DMF/water mixtures reduce oxidation side reactions .
  • Temperature control : Stepwise heating (e.g., 80–120°C) prevents premature decomposition of intermediates.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane resolves regioisomeric byproducts .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., trifluoromethyl group at position 3) and benzyloxycarbonyl protection .
  • LCMS/HPLC : Purity (>95%) and molecular ion peaks (e.g., ESIMS m/z 311.1 for analogous compounds) validate synthesis .
  • X-ray diffraction : Resolves ambiguous stereochemistry, as seen in related pyrazole-acyloxy structures .

Advanced: How can researchers address discrepancies in reported biological activity data (e.g., antibacterial assays)?

Potential factors causing variability:

  • Assay conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative), inoculum size, or incubation time .
  • Derivative stability : Hydrolytic degradation of esters/amides under aqueous assay conditions may alter efficacy .
  • Standardization : Use internal controls (e.g., ciprofloxacin) and replicate experiments across labs to validate activity trends .

Advanced: What strategies enable systematic exploration of structure-activity relationships (SAR) for this scaffold?

  • Functional group variation :
    • Replace the benzyloxycarbonyl group with alkyl/aryl carbamates to modulate lipophilicity .
    • Introduce electron-withdrawing substituents (e.g., nitro, cyano) on the pyrazole ring to enhance electrophilicity .
  • Bioisosteric replacement : Substitute trifluoromethyl with difluoromethyl or pentafluorosulfanyl to assess steric/electronic effects .
  • In silico modeling : Docking studies against target enzymes (e.g., carbonic anhydrase isoforms) predict binding modes .

Basic: What are the most pharmacologically relevant derivatives of this compound?

  • Amides (5a-f) : Exhibit enhanced membrane permeability due to reduced polarity .
  • Pyrazolopyridazinones (8-10) : Show promise as kinase inhibitors or antimicrobial agents .
  • Urea derivatives (6a-c) : Potential protease inhibitors via hydrogen-bonding interactions .

Advanced: How can computational methods predict reactivity in nucleophilic acyl substitution reactions?

  • DFT calculations : Model transition states to identify favorable nucleophilic attack sites on the acid chloride intermediate .
  • Solvent effects : COSMO-RS simulations predict solvation energies in polar aprotic solvents (e.g., THF, DCM) .
  • Hammett parameters : Correlate substituent electronic effects with reaction rates for aryl amine nucleophiles .

Basic: What are the stability considerations for storing this compound?

  • Moisture sensitivity : Store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the acid chloride or carbamate groups .
  • Light sensitivity : Amber vials minimize photodegradation of the trifluoromethyl group .

Advanced: How to design in vivo studies for derivatives with in vitro antibacterial activity?

  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models using LC-MS/MS .
  • Toxicity screening : Assess hepatotoxicity via ALT/AST levels and nephrotoxicity via creatinine clearance .
  • Formulation : Use PEG-based solubilizers for hydrophobic derivatives to enhance aqueous dispersion .

Advanced: What mechanistic insights explain the biological activity of pyrazole-5-carboxylic acid derivatives?

  • Enzyme inhibition : Analogous compounds inhibit carbonic anhydrase IX (CA9) and cyclooxygenase-2 (COX-2), validated via enzymatic assays .
  • Metal chelation : Pyrazole carboxylates coordinate transition metals (e.g., Mn²⁺, Fe²⁺), disrupting bacterial metalloenzymes .

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